Lawesson's reagent
CAS No.: 19172-47-5
Cat. No.: VC0532608
Molecular Formula: C14H14O2P2S4
Molecular Weight: 404.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19172-47-5 |
---|---|
Molecular Formula | C14H14O2P2S4 |
Molecular Weight | 404.5 g/mol |
IUPAC Name | 2,4-bis(4-methoxyphenyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane |
Standard InChI | InChI=1S/C14H14O2P2S4/c1-15-11-3-7-13(8-4-11)17(19)21-18(20,22-17)14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 |
Standard InChI Key | CFHGBZLNZZVTAY-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)P2(=S)SP(=S)(S2)C3=CC=C(C=C3)OC |
Canonical SMILES | COC1=CC=C(C=C1)P2(=S)SP(=S)(S2)C3=CC=C(C=C3)OC |
Appearance | Solid powder |
Melting Point | 229.0 °C |
Introduction
Structural and Chemical Properties of Lawesson's Reagent
Lawesson's reagent (C₁₄H₁₄O₂P₂S₄) is a yellow crystalline solid with a molar mass of 404.47 g/mol and a melting point of 228–231°C . Its core structure comprises a 1,3-dithia-2,4-diphosphetane ring substituted with two 4-methoxyphenyl groups (Fig. 1). The molecule exists in equilibrium with a reactive dithiophosphine ylide (2), which drives its thionation capability . Key properties include:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄O₂P₂S₄ |
CAS Number | 19172-47-5 |
Solubility | Insoluble in water; soluble in toluene, THF |
Stability | Decomposes above 110°C; sensitive to moisture |
The electron-donating methoxy groups enhance the ylide’s nucleophilicity, enabling selective attack on carbonyl carbons . LR’s insolubility in polar solvents necessitates reactions in aromatic hydrocarbons or ethers, though modified analogs like fluorine-containing LR (FLR) improve product isolation .
Historical Development and Synthesis
Discovery and Early Applications
Lawesson's reagent originated from Lecher’s 1956 synthesis of dithiadiphosphetanes via arene-phosphorus pentasulfide reactions . Lawesson’s pivotal 1978 paper demonstrated its efficacy in converting ketones to thioketones, establishing LR as a superior alternative to toxic phosphorus pentasulfide (P₄S₁₀) . The reagent’s commercial availability and mild reaction conditions (e.g., refluxing toluene) propelled its adoption for thionating amides, esters, and lactams .
Synthetic Routes
LR is synthesized by reacting anisole with P₄S₁₀ under inert conditions :
Optimized procedures yield 60–70% purity, requiring recrystallization from xylene . Alternative methods employ red phosphorus and sulfur, though scalability remains challenging .
Reaction Mechanism: Insights from Experimental and Computational Studies
Thionation Pathway
LR’s mechanism parallels the Wittig reaction, involving two steps (Fig. 2) :
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Cycloaddition: The dithiophosphine ylide (2) attacks the carbonyl oxygen, forming a thiaoxaphosphetane intermediate (3).
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Cycloreversion: Intermediate 3 collapses, ejecting PhP(S)S and yielding the thiocarbonyl product.
Density functional theory (DFT) studies confirm the rate-limiting cycloreversion step (ΔG‡ = 27.9 kcal/mol for acetone thionation), driven by P=O bond formation . Solvent polarity minimally affects amides and esters but significantly influences aldehydes and ketones .
Substrate Reactivity
The reactivity hierarchy follows :
For example, pheophorbide a undergoes regioselective thionation at the C13¹-ketone (79% yield in toluene with Et₃N) . Steric hindrance and electronic effects modulate enantiomeric excess (e.g., 99% ee for iodinated quinazolinones vs. 83% for methyl analogs) .
Applications in Organic Synthesis
Thiocarbonyl Compound Synthesis
LR converts carbonyls to thiocarbonyls with high fidelity (Table 1):
Substrate | Product | Conditions | Yield (%) |
---|---|---|---|
Benzophenone | Thiobenzophenone | Toluene, 110°C, 3h | 87 |
Mebroqualone | Thiomebroqualone | Xylene, reflux, 3h | 87 |
Porpholactone | Porphothiolactone | DCM, pyridine, 24h | 92 |
Thioamides derived from LR exhibit enhanced bioactivity; e.g., thiouracil analogs show 10-fold greater kinase inhibition than oxo counterparts .
Heterocycle Construction
LR facilitates sulfur insertion into heterocycles, enabling one-pot syntheses of:
Notably, LR-mediated thiophene synthesis avoids toxic H₂S, aligning with green chemistry principles .
Natural Product Modification
Chlorophyll a derivatives thiocarbonylated with LR exhibit bathochromic shifts (Δλ = 40 nm), enhancing their photodynamic therapy (PDT) efficacy . Conjugation with cisplatin yields dual-action PDT-chemotherapy agents with IC₅₀ = 1.2 μM against sarcoma S37 cells .
Computational and Mechanistic Advances
DFT Elucidations
DFT analyses reveal LR’s preference for concerted asynchronous pathways over zwitterionic intermediates . For amides, charge transfer from the ylide’s sulfur to the carbonyl oxygen lowers activation barriers (ΔΔG‡ = 4.2 kcal/mol vs. ketones) .
Solvent and Substituent Effects
Polar aprotic solvents (e.g., DMF) accelerate ester thionation by stabilizing dipolar transition states . Electron-withdrawing groups (e.g., -NO₂) on aromatic ketones increase reaction rates by 30% via resonance stabilization .
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